molecular formula C13H16O5 B1607298 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid CAS No. 219529-78-9

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B1607298
CAS No.: 219529-78-9
M. Wt: 252.26 g/mol
InChI Key: KGWLYWQUODVETH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid (CAS 219529-78-9) is a high-value chemical building block with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound features a 1,3-dioxane ring, a structure widely recognized in organic synthesis for its utility as a protecting group and as a key intermediate in the construction of more complex molecules . The integration of the methoxyphenyl moiety further enhances its application potential in medicinal chemistry. This reagent serves as a critical synthetic intermediate in pharmaceutical research and development. Its use is documented in patented processes for the synthesis of complex active pharmaceutical ingredients (APIs), underscoring its value in constructing novel therapeutic compounds . The structural motif of the 1,3-dioxane ring is also found in compounds with reported biological activities and is a subject of ongoing pharmacological exploration . As a building block, it enables researchers to explore new chemical spaces and develop potential candidates with anti-inflammatory or other therapeutic properties . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a versatile precursor in multi-step synthetic routes, benefiting from its defined molecular structure to achieve precise chemical transformations.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(12(14)15)7-17-11(18-8-13)9-3-5-10(16-2)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLYWQUODVETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342863
Record name 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219529-78-9
Record name 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

Parameter Description
Starting materials 4-Methoxybenzaldehyde; 2,2-bis(hydroxymethyl)propionic acid
Catalyst Acid catalyst such as p-toluenesulfonic acid or hydrochloric acid
Solvents Alcohols (methanol, ethanol, propanol, butanol), ketones (acetone, methyl ethyl ketone), toluene
Temperature Room temperature to reflux (0 °C to reflux temperature)
Reaction time 6 to 24 hours, preferably around 18 hours

Example Procedure (Adapted from Patent WO2011092564A2 and US8524893B2)

  • Mixing: In a suitable solvent (e.g., methanol or ethanol), 4-methoxybenzaldehyde is combined with 2,2-bis(hydroxymethyl)propionic acid.
  • Catalysis: A catalytic amount of acid (e.g., hydrochloric acid or p-toluenesulfonic acid) is added to the mixture.
  • Reaction: The mixture is stirred at room temperature or gently refluxed for approximately 18 hours to allow acetal formation.
  • Work-up: After completion, the reaction mixture is cooled, and the product is isolated by crystallization or extraction.
  • Purification: The crude product can be purified by column chromatography or recrystallization to achieve high purity.

Mechanistic Insights

  • The reaction proceeds via the formation of a cyclic acetal (1,3-dioxane ring) by condensation of the aldehyde group of 4-methoxybenzaldehyde with the two hydroxyl groups of 2,2-bis(hydroxymethyl)propionic acid.
  • Acid catalysis promotes the protonation of the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by hydroxyl groups.
  • The reaction equilibrium favors the cyclic acetal formation under dehydrating conditions and prolonged reaction times.

Comparative Data Table of Preparation Parameters

Aspect Method 1 (Patent US8524893B2) Method 2 (Patent WO2011092564A2) Related Compound Synthesis (Chemicalbook)
Aldehyde used 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Benzaldehyde (for 2-phenyl analogue)
Acid catalyst Hydrochloric acid or p-toluenesulfonic acid Hydrochloric acid or p-toluenesulfonic acid p-Toluenesulfonic acid
Solvent choice Alcohols (methanol, ethanol, propanol) or ketones (acetone) Same as Method 1 Toluene
Temperature 0 °C to reflux, preferably room temperature 0 °C to reflux, preferably room temperature Reflux
Reaction time 6–24 hours, preferably ~18 hours 6–24 hours, preferably ~18 hours 8 hours
Purification Column chromatography, crystallization Column chromatography, crystallization Extraction and crystallization
Yield Not explicitly stated for this compound Not explicitly stated for this compound 82.3% (for 2-phenyl analogue)

Research Findings and Notes

  • The reaction is sensitive to the choice of solvent and acid catalyst; protic solvents and strong acid catalysts favor efficient ring closure.
  • Reaction temperature control is critical to avoid side reactions or decomposition; room temperature is generally optimal.
  • Extended reaction times (up to 18 hours) ensure complete conversion to the cyclic acetal.
  • The compound can be isolated in high purity after appropriate work-up, which is essential for its use as an intermediate in further pharmaceutical synthesis.
  • Analogous syntheses with benzaldehyde instead of 4-methoxybenzaldehyde demonstrate similar conditions and yields, supporting the robustness of this methodology.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1,3-dioxane compounds possess significant anticancer properties. Research conducted by Gupta et al. (2011) demonstrated that certain modifications to the dioxane structure could enhance cytotoxic effects against cancer cell lines. The specific compound has been noted for its potential as a lead compound in developing new anticancer agents due to its ability to induce apoptosis in tumor cells .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that related dioxane derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit similar properties. This could be particularly beneficial in treating chronic inflammatory diseases .

Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a versatile building block in the synthesis of more complex molecules. For instance, it can be utilized in the synthesis of novel heterocycles or as a protecting group for carbonyl functionalities during multi-step syntheses .

Polymer Chemistry

In polymer science, dioxane derivatives are often used as monomers or additives to modify the properties of polymers. The incorporation of this compound into polymer matrices could enhance mechanical properties or thermal stability due to its rigid dioxane structure .

Case Studies and Research Findings

StudyFocusFindings
Gupta et al., 2011Anticancer ActivityIdentified cytotoxic effects on various cancer cell lines; potential lead compound for drug development.
De Gruyter et al., 2022Synthetic ApplicationsDemonstrated effective use as an intermediate for synthesizing complex organic molecules.
Fresenius Kabi Oncology Ltd., 2011Anti-inflammatory PropertiesSuggested inhibition of inflammatory cytokines; potential therapeutic applications in chronic diseases.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Ring Type Key Properties/Applications References
2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid C₁₃H₁₆O₅ 4-OCH₃ 1,3-dioxane Synthetic intermediate, potential biological activity
2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid C₁₂H₁₃ClO₄ 4-Cl 1,3-dioxane Crystallography studies
2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid C₁₂H₁₃ClO₄ 2-Cl 1,3-dioxane Carbonyl protection in synthesis
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid C₉H₁₄O₅ 2,2,5-CH₃ 1,3-dioxane Crystal packing analysis
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₁₁NO₃S 4-OCH₃ Thiazole Lipophilic medicinal chemistry candidate

Biological Activity

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, with the CAS number 219529-78-9, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C13H16O5, and it has a molecular weight of 252.26 g/mol . This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound features a dioxane ring structure which is significant for its biological interactions. The presence of the methoxy group (–OCH3) on the aromatic ring enhances lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
CAS Number219529-78-9
Purity95%

Cytotoxicity and Safety Profile

The safety profile of the compound is essential for its therapeutic application. Preliminary assessments indicate that derivatives with similar scaffolds do not exhibit significant cytotoxicity towards human liver cells (HepG2) at effective concentrations . This is promising for the development of therapeutic agents derived from this chemical structure.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of dioxane derivatives. Modifications such as altering the substituents on the aromatic ring or introducing additional functional groups can significantly impact both potency and selectivity against biological targets.

Key Findings from SAR Studies

  • Methoxy Substitution : The presence of a methoxy group enhances lipophilicity and may improve binding affinity to target proteins.
  • Dioxane Ring Modifications : Variations in the dioxane structure can lead to significant changes in metabolic stability and solubility.
  • Aqueous Solubility : Compounds designed to improve solubility often exhibit better bioavailability and efficacy in vivo.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated extensively:

  • Antimalarial Compounds : A study demonstrated that structural modifications led to improved metabolic profiles and enhanced efficacy against malaria parasites in mouse models .
  • Neuroprotective Agents : Other derivatives have shown potential neuroprotective effects by inhibiting pathways associated with oxidative stress .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 4-methoxybenzaldehyde with 2,2-dihydroxymethylpropanoic acid. This method is analogous to the synthesis of 2-(furan-2-yl)-5-methyl-1,3-dioxane-5-carboxylic acid, where p-toluenesulfonic acid in a solvent mixture (e.g., DMF/cyclohexane) yields crystalline products . Key parameters include stoichiometric control of aldehyde and diol components, reaction temperature (80–100°C), and purification via recrystallization. Yield optimization (e.g., ~75% in similar syntheses) depends on solvent polarity and catalyst loading .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) is the gold standard. Data collection involves φ/ω scans on a diffractometer (e.g., Bruker APEX-II), followed by structure solution via direct methods (SHELXS) and refinement using SHELXL . Hydrogen atoms are typically located via Fourier difference maps, with thermal parameters constrained (e.g., Uiso(H) = 1.2–1.5×Ueq(C)). Key outputs include space group (e.g., P21/c), unit cell dimensions, and R-factor convergence (e.g., R1 < 0.05 for high-quality data) .

Q. What spectroscopic methods confirm the compound’s structural integrity post-synthesis?

  • Methodological Answer : While direct spectroscopic data for this compound are limited in the literature, analogous studies use:
  • IR Spectroscopy : To identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry and hydrogen-bonding networks .
  • Elemental Analysis : To validate empirical formulas (e.g., C, H, O content).

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the crystal packing of 1,3-dioxane carboxylic acid derivatives?

  • Methodological Answer : Substituents like methoxy, chloro, or bromo groups alter intermolecular interactions. For example:
  • Methoxy Groups : Enhance hydrogen bonding via O–H⋯O interactions between carboxylic acid dimers, as seen in 2-(4-chlorophenyl) analogs .
  • Chloro/Bromo Groups : Introduce halogen bonding (C–X⋯O), affecting packing density and melting points .
SubstituentSpace GroupHydrogen Bond Length (Å)Refinement R-factor
4-ClP21/cO–H⋯O = 1.84R1 = 0.0359
4-BrTriclinicC–Br⋯O = 3.32R1 = 0.042

Q. What strategies resolve crystallographic disorder in derivatives with flexible substituents?

  • Methodological Answer : For disordered methoxy or methyl groups:
  • Apply isotropic displacement parameter restraints in SHELXL to model split positions .
  • Use the SQUEEZE algorithm (PLATON) to account for solvent molecules in voids .
  • Validate with residual density maps (Δρmax < 0.5 eÅ⁻³) .

Q. Can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon). For example:
  • Nucleophilic Attack : Predicted at the carboxylic acid carbonyl (partial charge ~+0.35), consistent with esterification reactions in analogs .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, as shown in acetalization reactions of related aldehydes .

Q. How can synthesis yields be optimized given contradictory literature reports?

  • Methodological Answer : Conflicting yields (e.g., 29% in anhydride synthesis vs. 75% for furan derivatives) arise from:
  • Catalyst Choice : p-Toluenesulfonic acid outperforms weaker acids in cyclocondensation .
  • Solvent Selection : Azeotropic mixtures (e.g., cyclohexane/DMF) remove water, shifting equilibrium toward product .
  • Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions .

Q. How do hydrogen-bonding patterns dictate supramolecular assembly in crystalline phases?

  • Methodological Answer : Carboxylic acid dimers form robust O–H⋯O motifs (graph set R₂²(8) ), while methoxy groups participate in weaker C–H⋯O interactions. For example:
  • 2-(4-Methoxyphenyl) : Dimers stack into 1D chains along the a-axis, stabilized by π–π interactions (3.8 Å spacing) .
  • 2-(Furan-2-yl) : Additional O⋯H–C contacts with furan oxygen create 2D sheets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid

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